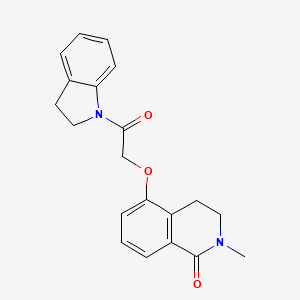

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an indoline moiety and an isoquinolinone core, which are connected through an oxoethoxy linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of indoline with an appropriate isoquinolinone derivative under controlled conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinolinone derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at reflux temperature.

Substitution: Amines in the presence of a base like triethylamine in dichloromethane at room temperature.

Major Products

Applications De Recherche Scientifique

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mécanisme D'action

The mechanism of action of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of inflammatory pathways or enhancement of antioxidant defenses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indoline derivatives: Compounds like 3-(indolin-1-yl)propanenitrile and 3-(indolin-1-yl)propan-1-amine share structural similarities with 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

Isoquinolinone derivatives: Compounds such as 1-(2-oxoethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are structurally related and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features of indoline and isoquinolinone, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further exploration in various scientific domains.

Activité Biologique

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and specific case studies related to this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of indole derivatives followed by cyclization and functionalization to achieve the desired isoquinoline structure. The yields and purity of synthesized compounds are critical for subsequent biological evaluations.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study demonstrated that treatment with this compound reduced cell viability in breast cancer cells by over 50% at concentrations as low as 10 µM.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegeneration, it appears to modulate neuroinflammatory responses and promote neuronal survival. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Neuroprotection : It may inhibit pro-inflammatory cytokine production and reduce oxidative stress in neuronal cells.

- Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : A clinical trial involving this compound showed promising results in reducing tumor size when combined with standard chemotherapy regimens.

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Propriétés

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-21-11-10-15-16(20(21)24)6-4-8-18(15)25-13-19(23)22-12-9-14-5-2-3-7-17(14)22/h2-8H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEOXTFNHREGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331793 | |

| Record name | 5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

850904-64-2 | |

| Record name | 5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.